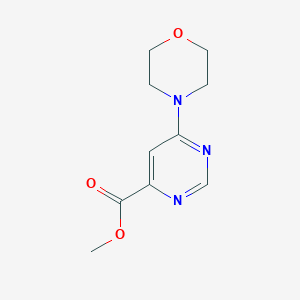
Methyl 6-morpholinopyrimidine-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has been outlined in the literature . These derivatives have been assessed for their anti-inflammatory activity in macrophage cells that have been stimulated by LPS .Molecular Structure Analysis
The molecular structure of Methyl 6-morpholinopyrimidine-4-carboxylate has been characterised by NMR (1H & 13C), SC-XRD and mass spectral analysis .Applications De Recherche Scientifique
Anticancer Agents
Methyl 6-morpholinopyrimidine-4-carboxylate derivatives have been synthesized and characterized for their potential as anticancer agents . These compounds have been tested in vitro using different human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) . Some of these derivatives exhibited potent anticancer activity in a dose-dependent manner .
Inducing Cellular Apoptosis
The inhibitory effect of these compounds on cancer cell proliferation has been shown to be a consequence of reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis . This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
mTOR Inhibitors
Molecular docking studies have revealed that these compounds bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR) . mTOR is a key regulator of cell growth and proliferation, and its inhibition can lead to the suppression of cancer growth .
Synthesis of Pyrimidine Derivatives
Methyl 6-morpholinopyrimidine-4-carboxylate is used in the synthesis of pyrimidine derivatives . These derivatives are characterized by NMR (1H & 13C), SC-XRD, and mass spectral analysis .
Antiproliferative Agents
These compounds have been explored as antiproliferative agents . They have shown to prevent cancer cell proliferation by inducing apoptosis .
Mécanisme D'action
Target of Action
Methyl 6-morpholinopyrimidine-4-carboxylate primarily targets the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
Methyl 6-morpholinopyrimidine-4-carboxylate interacts with its target, mTOR, by binding to the ATP binding pocket of mTOR . This interaction inhibits the function of mTOR, leading to various downstream effects.
Biochemical Pathways
The inhibition of mTOR by Methyl 6-morpholinopyrimidine-4-carboxylate affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. The inhibition of mTOR leads to a decrease in protein synthesis and cell proliferation .
Result of Action
The result of Methyl 6-morpholinopyrimidine-4-carboxylate’s action is the inhibition of cancer cell proliferation. It achieves this by inducing apoptosis, a form of programmed cell death. This is evidenced by an increase in reactive oxygen species (ROS) generation, hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
Action Environment
The action, efficacy, and stability of Methyl 6-morpholinopyrimidine-4-carboxylate can be influenced by various environmental factors These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon.
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-morpholin-4-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJUBNLMEZLLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182876 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1949816-04-9 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



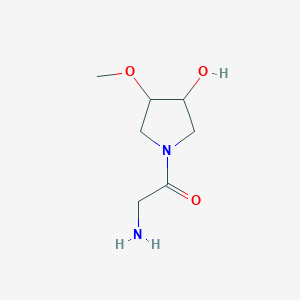
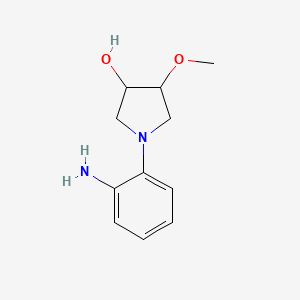

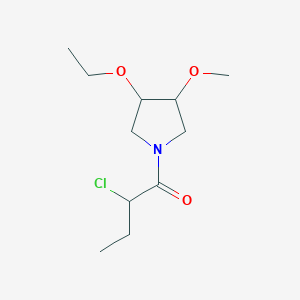
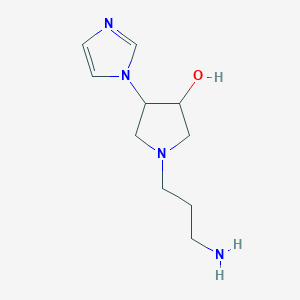


![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1478004.png)

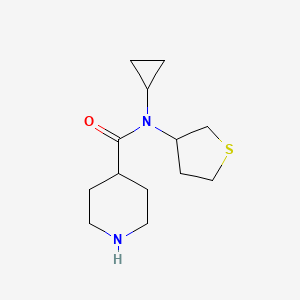
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)